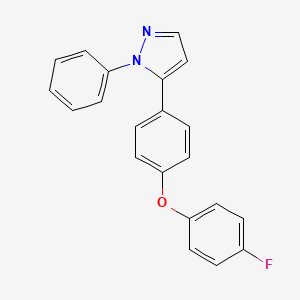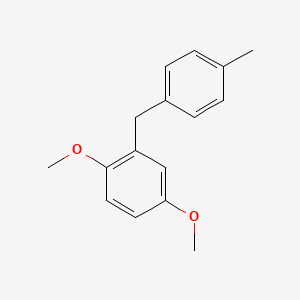
D-glucose-(toluene-4-sulfonylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glucose-(toluene-4-sulfonylhydrazone) is a modified sugar compound used extensively in scientific research. It serves as a building block for glycosylation and has applications in the synthesis of complex carbohydrates, methylation, click chemistry, and polysaccharides . The compound is particularly valued for its role in assessing and measuring glucose concentrations within various biological specimens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-glucose-(toluene-4-sulfonylhydrazone) is synthesized through the reaction of D-glucose with toluene-4-sulfonylhydrazine. The reaction typically involves the use of solvents such as methanol or ethanol and is carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques to achieve high purity.
Industrial Production Methods
While specific industrial production methods for D-glucose-(toluene-4-sulfonylhydrazone) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .
Análisis De Reacciones Químicas
Types of Reactions
D-glucose-(toluene-4-sulfonylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonylhydrazone group to other functional groups.
Substitution: The sulfonyl group on the toluene ring makes the compound a good candidate for substitution reactions, such as fluorination.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various sulfonyl derivatives, reduced hydrazones, and substituted aromatic compounds. These products are often used as intermediates in further synthetic applications .
Aplicaciones Científicas De Investigación
D-glucose-(toluene-4-sulfonylhydrazone) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-glucose-(toluene-4-sulfonylhydrazone) involves its interaction with glucose molecules and related metabolic pathways. The compound acts as a modified sugar, participating in glycosylation reactions and influencing glucose metabolism. It targets specific enzymes and proteins involved in these pathways, thereby modulating their activity and providing insights into glucose-related physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
- D-glucose-(toluene-2-sulfonylhydrazone)
- D-glucose-(benzene-4-sulfonylhydrazone)
- D-glucose-(p-toluenesulfonylhydrazone)
Uniqueness
D-glucose-(toluene-4-sulfonylhydrazone) is unique due to its specific sulfonylhydrazone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly suitable for glycosylation and other synthetic applications, setting it apart from similar compounds .
Propiedades
IUPAC Name |
4-methyl-N-(2,3,4,5,6-pentahydroxyhexylideneamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7S/c1-8-2-4-9(5-3-8)23(21,22)15-14-6-10(17)12(19)13(20)11(18)7-16/h2-6,10-13,15-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUAZJWVYCDCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)


![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)
![3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B14119367.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)

![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)

![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)

